Isoursodeoxycholic acid

Bile Acid Metabolism Prodrug Design Hepatic First-Pass

Isoursodeoxycholic acid (isoUDCA; CAS 78919-26-3) is the 3β-epimer of ursodeoxycholic acid (UDCA) that undergoes complete hepatic first-pass epimerization to UDCA after oral administration, yielding significantly lower systemic bile acid exposure than equivalent UDCA doses while achieving comparable hepatic enrichment. This unique prodrug signature makes isoUDCA indispensable for liver-targeted bile acid therapy research, analytical method validation requiring baseline isomer separation (critical for bioequivalence studies), and gut-liver axis metabolomics. Procure ≥98% high-purity reference material to ensure accurate epimer resolution and reproducible pharmacokinetic data.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
CAS No. 78919-26-3
Cat. No. B122633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoursodeoxycholic acid
CAS78919-26-3
Synonyms(3β,5β,7β)-3,7-Dihydroxycholan-24-oic Acid;  3β,7β-Dihydroxy-5β-cholan-24-oic Acid;  3β,7β-Dihydroxy-5β-cholanic Acid;  3β,7β-Dihydroxy-5β-cholanoic Acid;  Isoursodeoxycholic Acid; 
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
InChIKeyRUDATBOHQWOJDD-DNMBCGTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoursodeoxycholic Acid (IsoUDCA, CAS 78919-26-3) Procurement Guide for Hepatic and Cholestatic Research


Isoursodeoxycholic acid (isoUDCA; 3β-ursodeoxycholic acid) is the 3β-epimer of ursodeoxycholic acid (UDCA), distinguished by the stereochemical inversion at the C-3 hydroxyl group [1]. As a secondary bile acid and UDCA analog, isoUDCA exhibits comparable hydrophilicity and in vitro cytoprotection to UDCA [2]. However, its primary scientific and procurement significance lies in its well-defined role as a metabolic prodrug of UDCA, characterized by a complete hepatic first-pass epimerization to UDCA following oral administration, which confers a distinct pharmacokinetic and bile acid pool modulation profile [3].

Why Isoursodeoxycholic Acid Cannot Be Interchanged with UDCA or TUDCA in Hepatic Research


Despite its metabolic convergence to UDCA, isoUDCA (CAS 78919-26-3) is not a generic substitute for other bile acids in research or therapeutic development. Its unique hepatic first-pass epimerization to UDCA [1] fundamentally alters its in vivo pharmacokinetic signature compared to direct UDCA administration. In non-cholestatic animal models, isoUDCA results in significantly lower systemic bile acid concentrations than an equivalent dose of UDCA [2]. Furthermore, unlike tauroursodeoxycholic acid (TUDCA), isoUDCA is a non-conjugated, epimeric bile acid that exhibits distinct self-association behavior in solution [3] and serves as a critical analytical interferent in bioequivalence studies of UDCA formulations [4]. Therefore, selection of isoUDCA over UDCA or TUDCA must be driven by specific research objectives requiring its prodrug properties, differential systemic exposure, or its role as a reference standard in analytical method validation.

Quantitative Differentiation Evidence for IsoUDCA (CAS 78919-26-3) Relative to UDCA and Other Bile Acid Analogs


Hepatic First-Pass Prodrug Conversion: Complete Epimerization to UDCA in Humans and Rats

IsoUDCA functions as a prodrug that undergoes complete hepatic epimerization to UDCA. In both rat and human studies, orally administered isoUDCA is quantitatively converted to UDCA in the liver [1]. In a clinical study of PBC patients, serum analysis during isoUDCA treatment (0.75 g/day) revealed that UDCA accounted for 45.0 ± 4.1% of total bile acids, while intact isoUDCA represented only 6.2 ± 2.5%, demonstrating extensive first-pass conversion [2].

Bile Acid Metabolism Prodrug Design Hepatic First-Pass Cholestasis

Differential Suppression of Endogenous Cholic Acid in Non-Cholestatic Animals

In a direct head-to-head comparison in non-cholestatic (sham-operated) rats, isoUDCA demonstrated a significantly greater reduction in serum cholic acid, a potentially toxic endogenous bile acid, compared to an equivalent dose of UDCA [1].

Bile Acid Pool Cholestasis Metabolomics Hepatoprotection

Reversed Epimerization Equilibrium in Circulation: Elevated Baseline IsoUDCA vs. UDCA

In contrast to the hepatic conversion of exogenous isoUDCA to UDCA, baseline endogenous levels demonstrate a reverse epimerization pattern. In healthy humans, the plasma concentration of isoUDCA is unexpectedly higher than that of UDCA, indicating that UDCA is prone to 3-epimerization into isoUDCA in the lower gut [1].

Bile Acid Homeostasis Gut Microbiome Enterohepatic Circulation Biomarkers

Analytical Interference: IsoUDCA as a Critical Confounder in UDCA Bioequivalence Studies

IsoUDCA is a primary analytical interferent in the quantification of UDCA due to their structural similarity. A 2024 study revealed that insufficient chromatographic separation of UDCA and isoUDCA can lead to false bioequivalence results for UDCA formulations [1].

Bioequivalence Analytical Method Validation LC-MS/MS Pharmacokinetics

Differential Glycosidic Conjugation Profile in Humans

IsoUDCA exhibits a distinct pattern of glycosidic conjugation compared to UDCA in humans. In a study of PBC patients, approximately 25% of serum isoUDCA was conjugated with either glucuronic acid or N-acetylglucosamine, while only about 10% of serum UDCA was conjugated via these pathways [1].

Phase II Metabolism Glucuronidation Bile Acid Conjugation Pharmacokinetics

Consistent Choleretic Efficacy but No Histological Advantage over UDCA in Cholestasis

A direct comparative study in bile duct ligated rats demonstrated that intraduodenal administration of isoUDCA and UDCA resulted in identical choleretic responses and biliary bile acid composition [1]. While both compounds improved liver biochemistry in chronic cholestasis, neither isoUDCA nor UDCA improved clinical or histological parameters in this model [1].

Cholestasis Bile Flow Hepatoprotection Therapeutic Equivalence

Validated Research and Industrial Applications for Isoursodeoxycholic Acid (CAS 78919-26-3)


Prodrug-Mediated Hepatic Delivery of UDCA

Leverage the complete hepatic first-pass epimerization of isoUDCA to UDCA for research into liver-targeted bile acid therapy. This is particularly relevant for studies seeking to minimize systemic UDCA exposure while achieving high hepatic concentrations. The data show that oral isoUDCA yields comparable hepatic UDCA enrichment to direct UDCA administration but with a distinct serum bile acid profile [1].

Reference Standard for Analytical Method Development in UDCA Bioequivalence Studies

Procure high-purity isoUDCA (≥99% recommended) as a critical reference material to develop and validate LC-MS/MS or GC-MS methods capable of baseline separating isoUDCA from UDCA. Failure to resolve these isomers has been shown to produce false bioequivalence results for generic UDCA formulations [2].

Investigating Differential Effects on Endogenous Bile Acid Pools

Utilize isoUDCA in preclinical models to study its enhanced capacity to reduce serum cholic acid (-93%) compared to UDCA (-76%) in non-cholestatic animals [3]. This application is suited for exploring mechanisms of bile acid pool modulation and hepatoprotection independent of direct anti-cholestatic activity.

Metabolomic and Microbiome Studies of the UDCA/isoUDCA Axis

Use isoUDCA as a key analyte in targeted metabolomics to quantify the epimerization equilibrium in the gut-liver axis. Baseline plasma levels of isoUDCA are unexpectedly higher than UDCA, reflecting significant endogenous 3-epimerization [4]. This is crucial for studies on the gut microbiome's role in bile acid metabolism and its impact on host physiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoursodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.